molecular formula C24H18ClN3OS B11062272 3-chloro-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B11062272
M. Wt: 431.9 g/mol
InChI Key: JFIKFLBHVXGCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a benzothiophene ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of Benzothiophene Ring: The benzothiophene ring is synthesized via a cyclization reaction involving a thiophene derivative.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or thiol in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

3-chloro-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C24H18ClN3OS

Molecular Weight

431.9 g/mol

IUPAC Name

3-chloro-N-[1-(1-phenylethyl)benzimidazol-5-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C24H18ClN3OS/c1-15(16-7-3-2-4-8-16)28-14-26-19-13-17(11-12-20(19)28)27-24(29)23-22(25)18-9-5-6-10-21(18)30-23/h2-15H,1H3,(H,27,29)

InChI Key

JFIKFLBHVXGCIU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.